molecular formula C4H11N<br>(CH3)2CHCH2NH2<br>C4H11N B053898 Isobutylamine CAS No. 78-81-9

Isobutylamine

Cat. No. B053898
CAS RN: 78-81-9
M. Wt: 73.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-N
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Description

Isobutylamine, also known as 2-methylpropanamine, is an aliphatic amine with the molecular formula C4H11N. It is a colorless liquid with a strong, pungent odor, and is classified as a volatile organic compound (VOC). This compound is used in the synthesis of various drugs, plastics, and other organic chemicals. It is also used as a solvent, a chemical intermediate, and a flavoring agent. This compound is a common environmental pollutant, and has been found in air, soil, and water samples.

Scientific Research Applications

  • Biological Effects : Isobutylamine has been studied for its role as a puberty-accelerating pheromone in mice. However, the research indicated that neither this compound nor male mouse urine accelerated puberty when exposed to female mice through airborne exposure. Direct contact with male urine, not this compound, accelerated puberty as evidenced by uterine weights (Price & Vandenbergh, 1992).

  • Ruminant Nutrition : In ruminant nutrition, this compound is a part of isoacids, which are naturally produced in the digestive tracts of ruminants. They are crucial for the biosynthesis of certain amino acids and higher branched-chain volatile fatty acids. While this compound itself wasn't specifically isolated in this context, the general class of isoacids, including this compound derivatives, seems to have a positive influence on microbial fermentation in the rumen (Andries et al., 1987).

  • Biochemical Pathways : this compound is involved in the biosynthesis of the antibiotic valanimycin in the bacterium Streptomyces viridifaciens. The research focused on the flavoprotein this compound N-hydroxylase, which catalyzes the oxidation of this compound to isobutylhydroxylamine, an essential step in valanimycin biosynthesis (Parry & Li, 1997).

  • Bio-based Chemical Production : this compound is considered in the production of bio-based chemicals. A study highlighted the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including this compound, showing potential for sustainable chemical production (Verduyckt et al., 2017).

  • Surface Properties : The surface properties of aqueous solutions containing this compound have been studied, providing insights into the interactions of hydrophobic molecules at interfaces, which is vital for understanding various chemical processes and formulations (Gliński et al., 2001).

  • Flavoring Substances : this compound, among other amines, has been assessed for its safety as a flavoring agent in foods. The assessment concluded that there is no safety concern as long as it is used within the specified limits (Food Safety Commission of Japan, 2019).

  • Chemical Reactions : The reactions of low-energy this compound molecular ions have been studied to understand the thermodynamics and kinetics of competing reactions, which is significant in physical chemistry and reaction engineering (Hammerum & Derrick, 1986).

Safety and Hazards

Inhalation of Isobutylamine causes severe coughing and chest pain due to irritation of air passages; it can cause lung edema . The compound is sympathomimetic and is also a cardiac depressant and convulsant; ingestion causes nausea and profuse salivation . Contact with eyes causes severe irritation and edema of the cornea .

Future Directions

The Isobutylamine Market Size is projected to reach multimillion USD by 2031, in comparison to 2022, at an unexpected CAGR during the forecast period 2024-2031 . The rise in demand for solvent and organic synthesis applications will assist in the expansion of the market .

properties

IUPAC Name

2-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
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InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID9025459
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Molecular Weight

73.14 g/mol
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Physical Description

Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma
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Boiling Point

154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg
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Flash Point

15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3
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Color/Form

Colorless liquid

CAS RN

78-81-9
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Melting Point

-121 °F (NTP, 1992), -85 °C, -84.6 °C
Record name ISOBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3666
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOBUTYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-1-propylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name ISOBUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isobutylamine
Reactant of Route 2
Isobutylamine
Reactant of Route 3
Isobutylamine
Reactant of Route 4
Isobutylamine
Reactant of Route 5
Isobutylamine
Reactant of Route 6
Isobutylamine

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